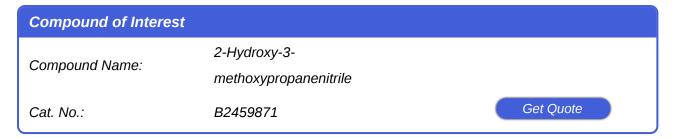


2-Hydroxy-3-methoxypropanenitrile: A Technical Guide to its Stability and Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxypropanenitrile, a cyanohydrin derived from methoxyacetaldehyde, is a bifunctional molecule with potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceutical intermediates. Its structure, featuring both a hydroxyl and a nitrile group on the same carbon atom, dictates its unique stability and reactivity. This technical guide provides an in-depth overview of the stability and reactivity profile of **2-Hydroxy-3-methoxypropanenitrile**, based on the well-established chemistry of cyanohydrins. Due to the limited direct experimental data on this specific compound, this guide extrapolates from the known behavior of analogous simple cyanohydrins.

Physicochemical Properties

While specific experimental data for **2-Hydroxy-3-methoxypropanenitrile** is scarce, its basic properties can be found in chemical databases.



Property	Value	Source
Molecular Formula	C4H7NO2	INVALID-LINK
Molecular Weight	101.10 g/mol	INVALID-LINK
InChIKey	ZTGYDHMYFQUFMT- UHFFFAOYSA-N	INVALID-LINK
SMILES	COCC(C#N)O	INVALID-LINK

Stability Profile

The stability of **2-Hydroxy-3-methoxypropanenitrile** is governed by the reversible nature of the cyanohydrin formation reaction.[1][2][3]

Key Stability Considerations:

- Equilibrium: The formation of **2-Hydroxy-3-methoxypropanenitrile** from methoxyacetaldehyde and hydrogen cyanide is an equilibrium process. The position of this equilibrium is influenced by the reaction conditions. For aldehydes, the equilibrium generally favors the cyanohydrin product.[4][5]
- pH Sensitivity: Cyanohydrins are notably unstable under basic conditions, readily reverting to the constituent aldehyde and cyanide.[6][7][8] This decomposition is pH-dependent, with stability increasing in acidic to neutral conditions.
- Thermal Lability: The decomposition of cyanohydrins is accelerated by heat.[9] This is a
 critical consideration during purification by distillation or in high-temperature reactions. Some
 cyanohydrins have also been observed to decompose in the hot inlet of a gas
 chromatograph.[10]

Quantitative Stability Data (for Acetone Cyanohydrin as an analogue):



Condition	Half-life	Reference
pH 4.9	57 minutes	[9]
pH 6.3	28 minutes	[9]
pH 6.8	8 minutes	[9]
Temperature > 120°C	Rapid decomposition	[9]

Reactivity Profile

The reactivity of **2-Hydroxy-3-methoxypropanenitrile** is characterized by the independent and cooperative reactions of its hydroxyl and nitrile functional groups.

Reactions at the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into other important functionalities.

- Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid,
 yielding 2-hydroxy-3-methoxypropanoic acid.[1][4][11]
- Reduction: The nitrile can be reduced to a primary amine, affording 1-amino-3-methoxypropan-2-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆).[3][4][7][12]

Reactions at the Hydroxyl Group

The hydroxyl group can be modified to alter the molecule's properties or to introduce protecting groups.

 Acylation and Silylation: The hydroxyl group can be readily acylated or silylated to protect it during subsequent reactions or to introduce specific functionalities.[13][14]

Reactions Involving Both Functional Groups

 Dehydration: Elimination of the hydroxyl group can lead to the formation of 3methoxyacrylonitrile.[7]



Experimental Protocols

The following are generalized experimental protocols for key reactions involving cyanohydrins, which can be adapted for **2-Hydroxy-3-methoxypropanenitrile**.

Protocol 1: Synthesis of 2-Hydroxy-3-methoxypropanenitrile

This procedure is adapted from the synthesis of acetone cyanohydrin.[15]

Materials:

- Methoxyacetaldehyde
- Sodium cyanide (NaCN)
- Sulfuric acid (H₂SO₄), 40% aqueous solution
- · Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add methoxyacetaldehyde.
- Cool the flask in an ice bath and stir the solution vigorously.
- Once the temperature reaches 10-15°C, slowly add 40% sulfuric acid via the dropping funnel, maintaining the temperature below 20°C.
- After the addition is complete, continue stirring for 15 minutes.
- Separate the organic layer if one forms. Extract the aqueous layer three times with diethyl ether.



- Combine the organic extracts and the initially separated organic layer. Dry the combined organic phase over anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure to yield crude 2-Hydroxy-3methoxypropanenitrile.
- Purify the product by vacuum distillation, collecting the fraction at the appropriate boiling point.

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce hydrogen cyanide gas.

Protocol 2: Hydrolysis to 2-Hydroxy-3methoxypropanoic Acid

This is a general procedure for the acidic hydrolysis of nitriles.[4]

Materials:

- 2-Hydroxy-3-methoxypropanenitrile
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
- Water

Procedure:

- In a round-bottomed flask, combine 2-Hydroxy-3-methoxypropanenitrile with an excess of aqueous acid (e.g., 6M HCl).
- Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-hydroxy acid.



• Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction to 1-Amino-3-methoxypropan-2-ol

This protocol is based on the reduction of cyanohydrins using diborane.[12]

Materials:

- 2-Hydroxy-3-methoxypropanenitrile
- Diborane solution (e.g., 1M in THF)
- Anhydrous tetrahydrofuran (THF)
- Aqueous hydrochloric acid (HCl)
- Aqueous sodium hydroxide (NaOH)

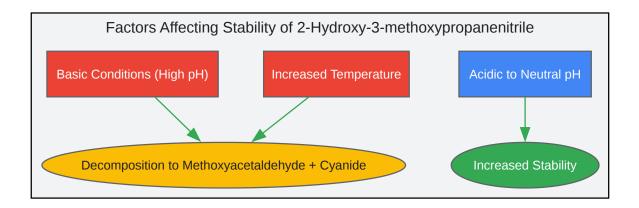
Procedure:

- Dissolve 2-Hydroxy-3-methoxypropanenitrile in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add the diborane solution dropwise, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Carefully quench the reaction by the slow addition of aqueous HCl at 0°C.
- Basify the mixture with aqueous NaOH solution until the pH is >10.
- Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-amino alcohol.



• Purify the product by vacuum distillation or column chromatography.

Visualizations Logical Relationship of Cyanohydrin Stability

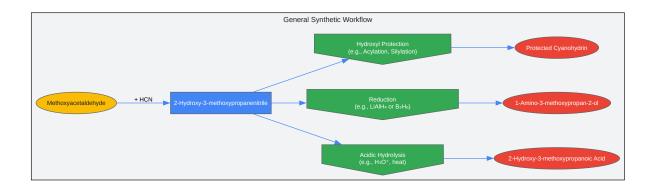


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Caption: Factors influencing the stability of 2-Hydroxy-3-methoxypropanenitrile.

Experimental Workflow for Cyanohydrin Utilization





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Caption: Synthetic transformations of **2-Hydroxy-3-methoxypropanenitrile**.

Conclusion

2-Hydroxy-3-methoxypropanenitrile is a valuable synthetic intermediate whose utility is defined by the chemistry of the cyanohydrin functional group. While stable under acidic to neutral conditions, its susceptibility to base-catalyzed and thermal decomposition requires careful handling and reaction planning. The nitrile and hydroxyl groups offer orthogonal reactivity, allowing for selective transformations into α -hydroxy acids, β -amino alcohols, and other valuable derivatives. The experimental protocols and reactivity data provided in this guide, though based on general cyanohydrin chemistry, offer a solid foundation for researchers and drug development professionals to effectively utilize **2-Hydroxy-3-methoxypropanenitrile** in their synthetic endeavors.

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